molecular formula C10H9BrN2OS B1446619 4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 1552483-22-3

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B1446619
CAS RN: 1552483-22-3
M. Wt: 285.16 g/mol
InChI Key: YMEUFNWOQILYCI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (4-BMPMSI) is an organic compound that belongs to the class of heterocyclic compounds. It is a sulfur-containing heterocycle that is composed of a bromophenyl, a methyl group, and a sulfanyl group. It is an important intermediate in the synthesis of several biologically active compounds, including drugs and agrochemicals. 4-BMPMSI has been extensively studied in recent years due to its potential applications in medicinal chemistry, agrochemistry, and materials science.

Scientific Research Applications

Antimicrobial Agents

Compounds containing the 4-(4-bromophenyl) moiety have been investigated for their potential as antimicrobial agents. They have shown promising results against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . The design and synthesis of these compounds involve incorporating L-valine residues and **4-[(4-bromophenyl)sulfonyl]**phenyl moieties, which are part of chemotypes like N-acyl-α-amino acids and 1,3-oxazoles .

Drug Design

The diphenyl sulfone scaffold , which is a part of the compound’s structure, is significant in drug design. It provides a framework for developing novel drugs with enhanced antimicrobial and antibiofilm actions. In silico studies complement these efforts by predicting the potential antimicrobial effect and toxicity, guiding the synthesis of more effective therapeutic agents .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity using assays like DPPH , ABTS , and ferric reducing power . These studies are crucial for understanding the compound’s ability to neutralize free radicals, which can lead to oxidative stress and various diseases .

Alternative Toxicity Testing

Toxicity testing on freshwater organisms such as Daphnia magna is an alternative method to assess the environmental impact of chemical compounds. The compound has been subjected to such tests to determine its safety profile in aquatic ecosystems .

Organic Synthesis

In the field of organic synthesis, 4-bromophenyl derivatives are used to create mixed bisamide derivatives and monoamide products. These reactions often involve isocyanate intermediates, which are crucial for the synthesis of various organic compounds .

Spectroscopic Characterization

The compound’s structure has been characterized using various spectroscopic techniques, including MS , NMR , UV/VIS , and FTIR . These techniques provide detailed information about the molecular structure and purity, which are essential for further applications in research and industry .

Biofilm Inhibition

Research has shown that compounds with the 4-(4-bromophenyl) moiety can inhibit the formation of biofilms. This is particularly important in medical settings where biofilms on medical devices can lead to persistent infections .

Chemotype Development

The compound is part of chemotypes like 4H-1,3-oxazol-5-ones and 2-acylamino ketones , which are explored for their diverse biological activities. These chemotypes serve as a basis for the development of new compounds with potential applications in pharmacology and biotechnology .

properties

IUPAC Name

5-(4-bromophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEUFNWOQILYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 4
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 5
4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 6
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4-(4-bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

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